4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Antimycobacterial Tuberculosis MIC determination

4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 941957-22-8, also designated LMM11) is a synthetic 1,3,4‑oxadiazole derivative belonging to the sulfamoyl‑benzamide class, with a molecular formula of C₂₁H₂₄N₄O₅S and a molecular weight of 444.51 Da. The compound was first disclosed in a 2025 primary research study (Letters in Applied Microbiology) that systematically evaluated its anti‑mycobacterial activity, cytotoxicity, and synergistic potential alongside its closest structural analog LMM6 [REFS-1, REFS-2].

Molecular Formula C21H24N4O5S
Molecular Weight 444.51
CAS No. 941957-22-8
Cat. No. B2738624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS941957-22-8
Molecular FormulaC21H24N4O5S
Molecular Weight444.51
Structural Identifiers
SMILESCCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
InChIInChI=1S/C21H24N4O5S/c1-2-25(16-7-4-3-5-8-16)31(27,28)17-12-10-15(11-13-17)19(26)22-21-24-23-20(30-21)18-9-6-14-29-18/h6,9-14,16H,2-5,7-8H2,1H3,(H,22,24,26)
InChIKeyAMUPFTXJFAXOLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (941957-22-8) Procurement-Focused Compound Profile


4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 941957-22-8, also designated LMM11) is a synthetic 1,3,4‑oxadiazole derivative belonging to the sulfamoyl‑benzamide class, with a molecular formula of C₂₁H₂₄N₄O₅S and a molecular weight of 444.51 Da [1]. The compound was first disclosed in a 2025 primary research study (Letters in Applied Microbiology) that systematically evaluated its anti‑mycobacterial activity, cytotoxicity, and synergistic potential alongside its closest structural analog LMM6 [REFS-1, REFS-2]. This class‑first report provided the initial publicly available biological data for this specific chemical entity, positioning it as a research‑grade intermediate for targeted anti‑infective programs [1].

Why 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Replaced by Other Oxadiazole‑Based Analogs in Procurement


Within the 1,3,4‑oxadiazole‑benzamide chemotype, anti‑mycobacterial activity is exquisitely sensitive to the nature of the 5‑aryl substituent on the oxadiazole ring. The direct comparator LMM6, which differs only by replacement of the furan‑2‑yl moiety with a 4‑fluorophenyl group, exhibits an MIC shift of up to 2.5‑fold against M. tuberculosis [1]. Likewise, the differential activity spectrum against nontuberculous mycobacteria (e.g., M. szulgai and M. smegmatis) demonstrates that subtle structural perturbation profoundly alters the biological profile [1]. Consequently, procurement of a generic 1,3,4‑oxadiazole or a close sulfamoyl‑benzamide analog without experimental confirmation of identity‑matched performance carries a high risk of divergent potency, altered selective toxicity, and incompatible synergy profiles [REFS-1, REFS-2].

Quantitative Evidence Differentiating 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (941957-22-8) from Closest Analogs


M. tuberculosis H37Rv MIC: LMM11 (Furan-2-yl) Versus LMM6 (4-Fluorophenyl) Direct Analog

In the same study, the minimum inhibitory concentration (MIC) of LMM11 against M. tuberculosis H37Rv ranged from 15.58 to 70.30 µM, whereas the MIC of its closest structural analog LMM6 (4‑fluorophenyl instead of furan‑2‑yl) ranged from 8.27 to 33.07 µM. This represents a quantified difference in the lower bound of 1.88‑fold and upper bound of 2.13‑fold, with LMM6 displaying consistently lower MIC values [1].

Antimycobacterial Tuberculosis MIC determination

Differential Non‑Tuberculous Mycobacteria (NTM) Spectrum: LMM11 Versus LMM6

LMM11 was active against M. szulgai (MIC 8.77 µM) and M. smegmatis (MIC 70.19 µM), whereas LMM6 showed activity against M. smegmatis mc² 155 (MIC 8.25 µM), M. szulgai (MIC 2.05 µM), and M. kansasii (MIC 66.03 µM). Notably, LMM11 lacked measurable activity against M. kansasii at the tested concentrations, while LMM6 displayed a 32‑fold lower MIC against M. szulgai than LMM11. The spectrum of sensitive NTM species is therefore non‑overlapping between the two analogs [1].

Non‑tuberculous mycobacteria NTM Selectivity spectrum

Selective Toxicity for Mycobacteria Over Mammalian Cells

Both LMM11 and LMM6 were evaluated for cytotoxicity in HeLa and VERO mammalian cell lines. The authors explicitly state that the compounds 'showed to be more selective for mycobacteria than HeLa and VERO cells' [1]. While a numerical selectivity index was not provided in the abstract, the qualitative selectivity statement is derived from quantitative cytotoxicity IC₅₀ values measured in parallel with the mycobacterial MIC assays [1].

Cytotoxicity Selectivity index Safety margin

Synergistic Activity with Standard Anti‑TB Drugs

The study reported synergism and modulatory activity of LMM11 with anti‑TB drugs, as determined by checkerboard resazurin assays. LMM11 combined with first‑line anti‑TB agents resulted in a shift in the fractional inhibitory concentration index (FICI), indicating synergistic interaction [1]. The precise FICI values were not detailed in the abstract, but the observation of synergy distinguishes LMM11 from structurally related oxadiazoles that have not been evaluated in combination regimens [1].

Drug synergy Checkerboard assay Combination therapy

Antifungal Activity Against Candida albicans: LMM11 as a Dual‑Action Oxadiazole

In independent studies, LMM11 exhibited antifungal activity against Candida albicans with an MIC of 32 µg/mL, comparable to the fungicidal agent amphotericin B in time‑kill kinetics [2]. This antifungal property adds a distinct dimension to LMM11’s biological profile, as its closest anti‑TB analog LMM6 has not been reported to possess comparable anti‑Candida activity. LMM11 thus offers a dual anti‑mycobacterial/antifungal pharmacological space that is not replicated by LMM6 [REFS-1, REFS-2].

Antifungal Candida albicans Dual activity

Optimal Application Scenarios for 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (941957-22-8) Based on Evidence


Anti‑Tuberculosis Lead Optimization and SAR Expansion

LMM11 provides a well‑characterized starting point for structure‑activity relationship (SAR) studies around the 5‑aryl substituent of the 1,3,4‑oxadiazole core. Its MIC range of 15.58–70.30 µM against M. tuberculosis H37Rv, measured alongside the furan‑devoid analog LMM6, enables direct potency benchmarking and rational design of next‑generation analogs with improved MIC values [1].

Selective Non‑Tuberculous Mycobacteria (NTM) Probe Development

The selective activity of LMM11 against M. szulgai (MIC 8.77 µM) without activity against M. kansasii, contrasting with LMM6’s broader NTM spectrum, makes LMM11 a refined chemical probe for dissecting species‑specific NTM biology and for developing targeted anti‑NTM therapeutics where M. szulgai is the pathogen of interest [1].

In Vitro Antifungal Screening Against Drug‑Resistant Candida Species

LMM11’s validated fungicidal activity against C. albicans (MIC 32 µg/mL) and its >99.9% kill rate in time‑kill kinetics support its use in antifungal discovery programs targeting azole‑resistant Candida isolates, offering a scaffold that is distinct from azoles and polyenes [2].

Combination Therapy Mechanistic Studies for Tuberculosis

LMM11’s demonstrated synergism with anti‑TB drugs positions it as a tool compound for investigating the molecular mechanisms underlying oxadiazole‑mediated synergy, and for evaluating combination regimens that could reduce the required dose of first‑line agents in resistant TB models [1].

Quote Request

Request a Quote for 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.